6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a quinazoline moiety
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets, leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, which is a cellular process that occurs when there is an accumulation of misfolded proteins in the ER . It also inhibits apoptosis, a process of programmed cell death . Furthermore, it inhibits the NF-kB inflammatory pathway, a key regulator of immune responses to infection .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanide and phenyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of halogenated triazoloquinazoline derivatives.
Scientific Research Applications
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyridine
- 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrazine
Uniqueness
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its tricyclic structure, which provides enhanced stability and specific binding properties. The presence of both benzyl and phenyl groups further contributes to its distinct chemical and biological activities compared to similar compounds.
Properties
IUPAC Name |
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXMEMRJGASJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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